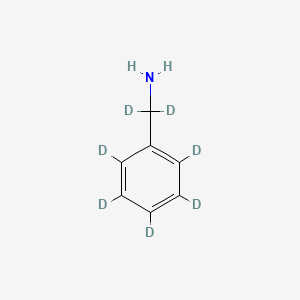

Benzyl-d7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Benzyl-d7-amine chemical structure

An In-depth Technical Guide to Benzyl-d7-amine: Structure, Synthesis, and Application in Quantitative Bioanalysis

Introduction

This compound is the deuterated form of benzylamine, a primary aralkylamine.[1] Its structure is distinguished by the substitution of seven hydrogen atoms with their heavy isotope, deuterium, which imparts a greater mass without significantly altering its chemical properties.[2][3] This key feature makes this compound an invaluable tool in analytical chemistry, particularly as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[4][5] This guide provides a comprehensive overview of this compound, detailing its chemical structure, synthesis, and core applications, with a focus on its use in robust bioanalytical workflows for drug development and research professionals.

Chemical Structure and Physicochemical Properties

This compound consists of a benzyl group (a phenyl ring attached to a methylene bridge) linked to an amino group (-NH2). The "d7" designation indicates that five hydrogen atoms on the phenyl ring and two hydrogen atoms on the methylene (-CH2-) group are replaced with deuterium (D).[6][7] This isotopic substitution is the foundation of its utility in analytical science.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine.[2][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 167750-79-0 | [2][6][7][8] |

| Molecular Formula | C₇H₂D₇N or C₆D₅CD₂NH₂ | [3][6][9] |

| Molecular Weight | ~114.2 g/mol | [2][8] |

| Appearance | Colorless to light yellow liquid | [6] |

| Isotopic Purity | Typically ≥98% (99 atom % D) | [3][6] |

| Unlabeled CAS | 100-46-9 (Benzylamine) | [1][3][7] |

| Canonical SMILES | C1=CC=C(C=C1)CN | [1][2] |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H] | [2][7] |

The high isotopic purity is a critical parameter, ensuring a minimal contribution to the signal of the unlabeled analyte and thereby enhancing the accuracy of quantification.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process designed to achieve high levels of deuteration. The general strategy involves:

-

Deuteration of the Aromatic Ring : The process typically begins with benzene, which undergoes deuteration to produce benzene-d5.[2]

-

Functionalization and Amination : The deuterated benzene intermediate is then functionalized to introduce the aminomethyl group. This can be achieved through various organic synthesis routes, analogous to the synthesis of unlabeled benzylamine. Common industrial methods for producing benzylamine include the reaction of benzyl chloride with ammonia or the reductive amination of benzaldehyde.[10][11][12] For the deuterated version, these processes are adapted using deuterated reagents and precursors to ensure the final product has high isotopic enrichment.[2]

Core Application in Isotope Dilution Mass Spectrometry (IDMS)

The premier application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis.[13] This technique is central to drug metabolism and pharmacokinetic (DMPK) studies, clinical diagnostics, and forensic toxicology.

The Principle of IDMS

In a typical LC-MS/MS workflow, a known quantity of this compound (the internal standard) is added to a biological sample (e.g., plasma, urine, tissue homogenate) at the very beginning of the sample preparation process.[13] Because the SIL-IS is chemically almost identical to the analyte (unlabeled benzylamine), it behaves identically during extraction, derivatization, and chromatography. It co-elutes with the analyte but is distinguished by the mass spectrometer due to its higher mass (+7 Da).

Any loss of analyte during sample processing is mirrored by a proportional loss of the SIL-IS. Therefore, the ratio of the analyte's mass spectrometer signal to the internal standard's signal remains constant regardless of extraction efficiency or injection volume variations. This ratio is used to construct a calibration curve and accurately determine the concentration of the analyte in the unknown sample, effectively correcting for matrix effects and experimental variability.[13]

Experimental Protocol: Quantification of Benzylamine in Human Serum via LC-MS/MS

This section outlines a validated, step-by-step protocol for the quantification of benzylamine in a complex biological matrix, demonstrating the practical application of this compound.

Reagents and Materials

-

Benzylamine (analyte)

-

This compound (internal standard)[3]

-

Acetonitrile (ACN), LC-MS grade

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human serum (blank)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve benzylamine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the benzylamine stock solution with 50:50 ACN/water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 ACN/water to a final concentration of 50 ng/mL.

Sample Preparation Workflow (Protein Precipitation)

-

Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for blank matrix samples. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[14]

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

Caption: Protein precipitation workflow for serum samples.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point for method development.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Agilent 6470A Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition 1 | Benzylamine (Analyte): 108.1 → 91.1 (Loss of NH₃) |

| MRM Transition 2 | This compound (IS): 115.2 → 98.1 (Loss of NH₃) |

| Collision Energy | Optimized for maximum signal (typically 10-20 eV) |

Fragmentation in Mass Spectrometry

Under typical ESI+ conditions, benzylamine is protonated to form the [M+H]⁺ ion. In the collision cell of a tandem mass spectrometer, the primary and most characteristic fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (NH₃).[15][16]

-

Benzylamine (C₇H₉N): The precursor ion at m/z 108.1 fragments to the stable tropylium cation at m/z 91.1.[17]

-

This compound (C₇H₂D₇N): The precursor ion at m/z 115.2 (reflecting the mass of 7 deuterons and the proton for ionization) fragments to a product ion at m/z 98.1. This corresponds to the loss of ammonia and the formation of the deuterated tropylium cation.

This predictable fragmentation with a clear mass shift between the analyte and the SIL-IS is ideal for developing highly specific and sensitive Multiple Reaction Monitoring (MRM) assays.

Conclusion

This compound is more than just a deuterated molecule; it is a critical enabling tool for achieving the highest standards of accuracy and precision in quantitative bioanalysis. Its chemical and isotopic properties make it the ideal internal standard for IDMS methods targeting benzylamine and related compounds. For researchers in drug development and other scientific fields, a thorough understanding of its structure and application is essential for generating reliable, high-quality data that can withstand rigorous scientific and regulatory scrutiny.

References

-

Cas 167750-79-0, this compound. LookChem.[Link]

-

Synthesis of benzylic amines. Organic Chemistry Portal.[Link]

-

Benzyl-d7 alcohol. MySkinRecipes.[Link]

-

Benzylamine | C6H5CH2NH2 | CID 7504. PubChem, National Institutes of Health.[Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC, National Institutes of Health.[Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC, National Institutes of Health.[Link]

- US2987548A - Preparation of benzylamine.

-

Guide to achieving reliable quantitative LC-MS measurements. LGC.[Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed, National Institutes of Health.[Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.[Link]

Sources

- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 167750-79-0 [smolecule.com]

- 3. This compound | CAS 167750-79-0 | LGC Standards [lgcstandards.com]

- 4. Benzyl-d7 alcohol [myskinrecipes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS 167750-79-0 | LGC Standards [lgcstandards.com]

- 8. Cas 167750-79-0,this compound | lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. Benzylamine synthesis - chemicalbook [chemicalbook.com]

- 11. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 12. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of Benzyl-d7-amine

Introduction: The Significance of Deuterated Amines in Modern Research

In the landscape of contemporary drug discovery and metabolic research, isotopically labeled compounds are indispensable tools. Benzyl-d7-amine, a deuterated analog of benzylamine, offers a stable, non-radioactive tracer for a multitude of applications. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, enabling precise tracking in complex biological matrices and serving as an ideal internal standard for quantitative mass spectrometry-based assays. Furthermore, the kinetic isotope effect, a consequence of the stronger carbon-deuterium bond, can significantly alter metabolic pathways, offering a strategy to enhance the pharmacokinetic profiles of therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory experience.

Strategic Synthesis of this compound: A Tale of Two Precursors

The synthesis of this compound can be approached from two primary, commercially viable deuterated starting materials: Benzonitrile-d7 and Benzyl-d7-bromide. The choice between these pathways often depends on reagent availability, scalability, and the specific purity requirements of the final application.

Pathway 1: The Gabriel Synthesis from Benzyl-d7-bromide

The Gabriel synthesis is a robust and well-established method for the preparation of primary amines, offering a high-yielding route to this compound with minimal byproducts. This method proceeds via the nucleophilic substitution of Benzyl-d7-bromide with potassium phthalimide, followed by the hydrazinolysis of the resulting N-benzylphthalimide-d7.

Causality of Experimental Choices:

-

Potassium Phthalimide: The use of potassium phthalimide is crucial as the phthalimide group acts as a protecting group for the amine, preventing the over-alkylation that is often observed when using ammonia directly.[2] This ensures the selective formation of the primary amine.

-

Hydrazine Hydrate: Hydrazine hydrate is an effective reagent for the deprotection of the phthalimide, forming a stable phthalhydrazide precipitate that can be easily removed by filtration.

Caption: Gabriel synthesis workflow for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Benzyl-d7-bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Phthalimide Formation: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The N-benzylphthalimide-d7 will precipitate. Collect the solid by filtration and wash with cold water.

-

Hydrazinolysis: Suspend the dried N-benzylphthalimide-d7 in ethanol and add hydrazine hydrate (1.5 equivalents).

-

Deprotection: Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture and add an aqueous solution of hydrochloric acid to dissolve the desired amine. Filter off the phthalhydrazide precipitate.

-

Basification and Extraction: Make the filtrate basic (pH > 12) with a concentrated sodium hydroxide solution and extract the this compound with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Pathway 2: Reduction of Benzonitrile-d7

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For the preparation of this compound from Benzonitrile-d7, a powerful reducing agent is required. Lithium aluminum deuteride (LiAlD₄) is an excellent choice for this transformation, as it provides an additional source of deuterium for the final product, ensuring high isotopic purity.

Causality of Experimental Choices:

-

Lithium Aluminum Deuteride (LiAlD₄): This potent reducing agent is necessary to achieve the complete reduction of the nitrile to the amine. The use of the deuterated form ensures that any hydrogen atoms incorporated during the reduction are deuterium, maintaining the isotopic labeling.

-

Anhydrous Conditions: LiAlD₄ reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3][4][5]

Sources

A Technical Guide to Benzyl-d7-amine (CAS: 167750-79-0): Properties, Synthesis, and Applications in Advanced Research

Abstract

This technical guide provides an in-depth analysis of Benzyl-d7-amine (CAS: 167750-79-0), a deuterated analogue of benzylamine. As a stable isotope-labeled (SIL) compound, it serves as an indispensable tool in modern analytical and pharmaceutical sciences. We will explore its fundamental physicochemical properties, outline common synthetic strategies and quality control methodologies, and detail its critical applications. The primary focus will be on its role as an internal standard in quantitative mass spectrometry, a tracer in mechanistic studies, and its utility in the development of deuterated pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound to achieve higher precision, accuracy, and insight in their experimental workflows.

The Principle of Stable Isotope Labeling and the Significance of this compound

Stable isotope labeling is a powerful and elegant technique used to track molecules through complex systems without the need for radioactive tracers.[1][2] By replacing one or more atoms in a molecule with a heavier, non-radioactive isotope (such as Deuterium (²H or D), ¹³C, or ¹⁵N), we create a compound that is chemically identical to its native counterpart but physically distinguishable by its increased mass.[2][3][4]

This mass difference is the cornerstone of its utility. In mass spectrometry (MS), the labeled compound and its unlabeled analogue can be easily differentiated, allowing for precise and accurate quantification.[5] this compound is the deuterated form of benzylamine, a versatile primary amine used as a building block in the synthesis of numerous pharmaceuticals and agrochemicals.[6][7][8] The incorporation of seven deuterium atoms—five on the phenyl ring and two on the methylene bridge—provides a significant mass shift (7 Da), making it an ideal internal standard for quantitative bioanalysis and a valuable tool for metabolic and mechanistic investigations.[6][9]

Physicochemical Properties and Identification

Accurate identification and characterization are paramount for ensuring the validity of any experimental result. This compound is defined by a specific set of identifiers and properties, which are summarized below.

| Property | Value | Source(s) |

| CAS Number | 167750-79-0 | [6][9][10][11][12] |

| IUPAC Name | dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine | [9][10] |

| Synonyms | Benzene-d5-methan-d2-amine, Benzylamine-d7 | [10][12] |

| Molecular Formula | C₇H₂D₇N (commonly written as C₆D₅CD₂NH₂) | [10][11][13] |

| Molecular Weight | 114.20 g/mol | [6][9][13] |

| Unlabeled CAS | 100-46-9 (Benzylamine) | [10][12] |

| Typical Isotopic Purity | ≥98 atom % D | [10][11] |

| Appearance | Colorless to Yellow Liquid | [11] |

| Storage | Recommended at 4°C, protected from light in a tightly sealed container. | [9] |

Synthesis and Quality Control: A Self-Validating System

The utility of this compound is directly dependent on its chemical and isotopic purity. Therefore, its synthesis and subsequent quality control (QC) analysis form a self-validating system where each step confirms the success of the last.

Plausible Synthetic Strategy

While specific manufacturing protocols are often proprietary, a logical synthetic pathway can be inferred from common organic chemistry principles and available upstream precursors.[6] A robust synthesis must ensure high levels of deuterium incorporation at the correct positions and maintain high chemical purity. A common strategy involves using a deuterated starting material and converting it to the desired amine.

Caption: A plausible multi-step synthesis workflow for this compound.

Causality in Quality Control

The QC protocol is designed to validate the identity, purity, and isotopic enrichment of the final product. Each technique provides a unique and essential piece of information.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining chemical purity . The causality is straightforward: by separating the sample based on its affinity for a stationary phase, we can quantify the target compound relative to any non-deuterated or synthesis-related impurities. A purity of >98% is typically required.

-

Mass Spectrometry (MS): MS serves to confirm the molecular weight and isotopic distribution . The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule. The observation of a molecular ion peak at ~114.2 Da confirms the correct mass. More importantly, analyzing the isotopic cluster and comparing it to the theoretical distribution for seven deuterium atoms validates the isotopic enrichment .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unequivocal proof of the location of the deuterium labels .

-

¹H NMR: In a fully deuterated this compound, the signals corresponding to the phenyl and methylene protons should be almost entirely absent. The causality here is that deuterium is NMR-inactive at proton frequencies. The presence of small residual signals allows for the quantification of the exact isotopic purity.

-

²H (Deuterium) NMR: This experiment directly observes the deuterium nuclei, confirming their presence at the expected chemical shifts for the aromatic and benzylic positions.

-

Core Applications in Scientific Research

The validated, high-purity this compound is a versatile tool with several critical applications.

The Gold Standard: Internal Standard for Quantitative Mass Spectrometry

In drug development and clinical research, accurately measuring the concentration of a drug or metabolite in a biological matrix (like plasma or urine) is crucial. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard (SIL-IS), is the gold standard methodology.

Expertise & Trustworthiness: The core principle is that a SIL-IS is the perfect standard. It behaves identically to the unlabeled analyte during sample extraction, chromatography, and ionization, but is distinguished by the mass spectrometer.[1][2] This co-eluting, mass-differentiated pairing corrects for virtually all sources of experimental variability, such as extraction loss, matrix effects (ion suppression/enhancement), and instrument drift. The final quantification is based on the ratio of the analyte's MS signal to the internal standard's MS signal, a highly robust and reproducible measurement.

Experimental Protocol: Quantification of Benzylamine in Plasma using LC-MS/MS

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of a known concentration of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix. Causality: Spiking the IS in at the earliest stage ensures it undergoes the exact same processing as the analyte.

-

Add 300 µL of acetonitrile (protein precipitation agent) to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the clear supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Elute with a gradient of water and methanol (both with 0.1% formic acid). Causality: The C18 column retains the benzylamine, separating it from polar matrix components. Formic acid aids in protonation for better ionization.

-

Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.

-

Benzylamine (Analyte): Q1 108.1 -> Q3 91.1

-

This compound (IS): Q1 115.2 -> Q3 98.1

-

-

-

Data Processing:

-

Integrate the peak areas for both MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Quantify the unknown concentration by plotting this ratio against a calibration curve prepared with known concentrations of the analyte.

-

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Applications in Deuterated Drug Development

The substitution of hydrogen with deuterium can profoundly influence a drug molecule's metabolic fate. This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic pathways that involve the cleavage of this bond (e.g., by Cytochrome P450 enzymes), the reaction rate can be significantly slower for the deuterated compound.

This compound can be used as a building block to synthesize deuterated drug candidates.[6] The potential therapeutic benefits include:

-

Increased Half-Life: Slower metabolism can lead to a longer duration of action.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a C-H bond, deuteration at that site can reduce its formation.

-

Improved Bioavailability: Decreased first-pass metabolism can increase the amount of drug that reaches systemic circulation.

Researchers use compounds like this compound to explore these possibilities, creating novel chemical entities with potentially superior pharmacokinetic profiles.[6][9]

Conclusion

This compound (CAS: 167750-79-0) is far more than just a chemical with a specific CAS number and molecular weight. It is a precision tool that enables higher standards of research in quantitative analysis, reaction mechanism elucidation, and pharmaceutical development. Its value lies in the physical mass difference imparted by its seven deuterium atoms, which allows it to be distinguished from its native counterpart. This property, when combined with rigorous synthesis and quality control, provides researchers with a reliable and robust standard for correcting experimental variability and a unique building block for designing next-generation therapeutics. Understanding its properties and the causality behind its applications is essential for any scientist aiming to achieve the highest levels of accuracy and innovation.

References

-

Stable Isotope Labeling Strategies. University of Washington Proteomics Resource. [Link]

-

Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets. [Link]

-

Isotope Labeling. Cerno Bioscience. [Link]

-

Isotope Labeling Mass Spectrometry Analysis. Beijing Baitepaike Biotechnology Co., Ltd. [Link]

-

This compound | CAS 167750-79-0. LookChem. [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Medium. [Link]

- Preparation of benzylamine - US2987548A.

Sources

- 1. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 5. Isotope Labeling Mass Spectrometry Analysis | Beijing Baitepaike Biotechnology Co., Ltd. [en.biotech-pack.com]

- 6. Cas 167750-79-0,this compound | lookchem [lookchem.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 8. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 9. Buy this compound | 167750-79-0 [smolecule.com]

- 10. This compound | CAS 167750-79-0 | LGC Standards [lgcstandards.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. Benzylamine-d7 | CAS 167750-79-0 | LGC Standards [lgcstandards.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Introduction: The Significance of Isotopic Labeling with Deuterated Benzylamine

An In-depth Technical Guide on the Applications of Deuterated Benzylamine in Research

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle yet powerful tool. Deuterated benzylamine, a simple aromatic amine in which one or more hydrogen atoms have been replaced by deuterium, serves as a quintessential example of how isotopic labeling can unlock profound insights across diverse scientific domains. This guide provides a technical overview of the core applications of deuterated benzylamine, intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

The Scientific Rationale: Why Replace Hydrogen with Deuterium?

The utility of deuteration is rooted in a fundamental principle of physical organic chemistry: the Kinetic Isotope Effect (KIE) . A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding bond with protium, or light hydrogen (C-H).[1][2] Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking an analogous C-H bond.[1] This seemingly minor alteration has significant downstream consequences that can be exploited experimentally.

The applications of deuterated organic molecules, including benzylamine, extend from their use as internal standards in mass spectrometry and tracers for studying reaction mechanisms to their role in enhancing the metabolic stability of drugs.[2][3]

Elucidating Reaction Mechanisms: The Kinetic Isotope Effect (KIE)

One of the most powerful applications of deuterated benzylamine is in the study of reaction mechanisms. By comparing the reaction rates of a standard benzylamine with a deuterated version (e.g., benzylamine-α,α-d2), researchers can determine whether the C-H bond at the benzylic position is broken in the rate-determining step of the reaction.

Fundamental Principles of KIE

The kinetic isotope effect is the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).[4]

-

Primary KIE (kH/kD > 1): A significant primary KIE (typically > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

-

Secondary KIE (kH/kD ≈ 1): A smaller secondary KIE is observed when the bond to the isotope is not broken but its environment changes during the rate-determining step. These can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide information about changes in hybridization at the carbon center.[5][6]

Studies involving the reactions of various benzenesulfonates with deuterated benzylamine nucleophiles have utilized KIEs to probe the structure of the transition state.[5][6][7]

Experimental Workflow for a KIE Study

A common approach is a competitive experiment where a mixture of the deuterated and non-deuterated reactant is subjected to the reaction conditions, and the isotopic composition of the product or remaining starting material is analyzed.

Caption: Workflow for a competitive Kinetic Isotope Effect experiment.

Detailed Protocol: Competitive KIE Measurement

-

Preparation: Accurately prepare a ~1:1 molar mixture of benzylamine and benzylamine-α,α-d2. Determine the precise isotopic ratio of this starting mixture using mass spectrometry.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the substrate, other necessary reagents, and solvent.

-

Initiation: Add the benzylamine/deuterated benzylamine mixture to the reaction vessel to initiate the reaction.

-

Monitoring: Allow the reaction to proceed to a low, partial conversion (typically 10-20% completion) to ensure the concentration of reactants does not change significantly.

-

Quenching & Isolation: Stop the reaction by adding a quenching agent. Isolate the product from the reaction mixture using appropriate techniques (e.g., chromatography).

-

Analysis: Determine the isotopic ratio (H/D) in the product using mass spectrometry.

-

Calculation: Calculate the KIE using the isotopic ratios of the starting material and the product.

The Gold Standard in Bioanalysis: Internal Standards in Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards (IS).[8][9] Their purpose is to correct for variability during sample preparation and analysis, such as analyte loss, matrix effects (ion suppression or enhancement), and instrumental drift.[9][10]

The Ideal Internal Standard

A deuterated internal standard like benzylamine-d7 is nearly ideal because it is chemically identical to the analyte (the non-deuterated version). This ensures it has the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer's source.[11] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[10]

LC-MS/MS Workflow with a Deuterated Internal Standard

Caption: Quantitative analysis workflow using a deuterated internal standard.

Data Presentation: MS/MS Parameters

For a typical quantitative LC-MS/MS assay, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Benzylamine | 108.1 | 91.1 | 100 | 15 |

| Benzylamine-d7 | 115.1 | 98.1 | 100 | 15 |

Enhancing Drug Discovery: The "Deuterium Effect" in Metabolism

A groundbreaking application of deuteration is in drug discovery, where replacing hydrogen with deuterium at a metabolically vulnerable site can significantly improve a drug's pharmacokinetic profile.[12][13] This strategy is often called the "deuterium switch" or "deuterium effect."[1]

Mechanism of Metabolic Stabilization

Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.[1] For a drug containing a benzylamine moiety, the benzylic C-H bonds are often "soft spots" susceptible to oxidative metabolism. By replacing these hydrogens with deuterium, the stronger C-D bonds slow down the rate of this metabolic reaction.[14]

This can lead to several desirable outcomes:

-

Increased Half-life (t½): Slower metabolism means the drug remains in the body longer.[1][15]

-

Reduced Toxic Metabolites: If a metabolic pathway leads to a toxic byproduct, slowing it down can improve the drug's safety profile.[2][3]

-

Improved Bioavailability: Less first-pass metabolism can increase the amount of drug that reaches systemic circulation.

Caption: Deuteration slows CYP450-mediated metabolism, increasing drug exposure.

Protocol: In Vitro Metabolic Stability Assay

-

Incubation Preparation: In separate microcentrifuge tubes, add human liver microsomes (HLM), a phosphate buffer (pH 7.4), and either the non-deuterated drug or its deuterated analog (e.g., a benzylamine-containing compound).

-

Pre-warming: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile) containing the deuterated internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent drug remaining at each time point.

-

Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation: Hypothetical Pharmacokinetic Data

| Parameter | Drug (Non-deuterated) | Drug (Deuterated) | % Change |

| In Vitro t½ (min) | 25 | 75 | +200% |

| Oral Bioavailability (%) | 30 | 65 | +117% |

| Plasma Half-life (h) | 4 | 10 | +150% |

Conclusion: A Versatile and Indispensable Research Tool

Deuterated benzylamine is far more than a simple isotopically labeled compound; it is a versatile probe that provides critical data across the entire spectrum of chemical and pharmaceutical research. From defining the transition states of chemical reactions to ensuring the accuracy of clinical sample analysis and improving the safety and efficacy of next-generation therapeutics, its applications are both fundamental and cutting-edge. The principles demonstrated with deuterated benzylamine—the kinetic isotope effect, its utility as an internal standard, and its impact on metabolic stability—are broadly applicable, making a thorough understanding of this molecule's potential essential for any scientist in the field.

References

-

F.L.S. Tse, J.M. Jaffe (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available at: [Link]

-

I. Lee, H. Koh, D. Sohn, B. Lee (1991). Kinetic Isotope Effects Involving Deuterated Benzylamine Nucleophiles. Semantic Scholar. Available at: [Link]

-

I. Lee, H. Koh, D. Sohn, B. Lee (1991). Kinetic Isotope Effects Involving Deuterated Benzylamine Nucleophiles. Korea Science. Available at: [Link]

-

V. Hulikal (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]

-

I. Lee, H. Koh, D. Sohn, B. Lee (1991). Kinetic Isotope Effects Involving Deuterated Benzylamine Nucleophiles. Korea Institute of Science and Technology Information. Available at: [Link]

-

M. Le, G. Evano (2021). A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing. Available at: [Link]

-

A. A. K. El-Shorbagi, et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Multiple Authors (2015-2024). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available at: [Link]

-

Multiple Authors (2017-2022). A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6. ResearchGate. Available at: [Link]

-

Multiple Authors (2005). Synthesis of deuterium labelled 2‐bromobenzylamine by directed ortho‐metalation chemistry. ResearchGate. Available at: [Link]

-

A. G. Giumanini, et al. (2018). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. PMC - NIH. Available at: [Link]

-

W. Iali, P. J. Rayner, A. A. S. Karunathilake, S. B. Duckett (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Available at: [Link]

-

Multiple Authors (2022-2025). Scheme 1: Competitive examples of D 2 -benzylamine formation via phenyl-nitriles. ResearchGate. Available at: [Link]

-

A. O. Omagbemi, O. A. Adejare (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

M. Le, G. Evano (2021). A general, versatile and divergent synthesis of selectively deuterated amines. PMC. Available at: [Link]

-

Wikipedia (2024). Kinetic isotope effect. Wikipedia. Available at: [Link]

-

Y. Chen, et al. (2024). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. PMC - NIH. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

-

AptoChem (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]

-

P. J. Kulesza, et al. (2012). Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity. PMC - NIH. Available at: [Link]

-

Macmillan Group (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. Available at: [Link]

-

H. Tsugawa, et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]

-

T. Hanashima, et al. (2023). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. Available at: [Link]

-

SYNMR (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

-

Multiple Authors (2025). Mechanistic investigations a Reaction profile of the transformation of benzylamine to benzyl alcohol under standard conditions. b Control experiments. ResearchGate. Available at: [Link]

-

C. M. Rego (2024). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. UWSpace - University of Waterloo. Available at: [Link]

-

D. D. De Feyter, et al. (2020). Deuterium Metabolic Imaging – Back to the Future. PMC - NIH. Available at: [Link]

-

D. F. S. Natusch, et al. (1970). Deuterium: natural variations used as a biological tracer. PubMed. Available at: [Link]

-

Multiple Authors (2019). Selective Environmentally Benign Synthesis of Isotope Labeled Compounds: Introduction of Deuterium into Compounds of Medicinal Relevance. ResearchGate. Available at: [Link]

-

R. Sancho-Sanz, et al. (2004). Deuterium-Labeling and NMR Study of the Dearomatization of N-Alkyl-N-benzyldiphenylphosphinamides through Anionic Cyclization: Ortho and Benzylic Lithiation Directed by Complex-Induced Proximity Effects. Journal of the American Chemical Society. Available at: [Link]

-

Y. Liu, et al. (2024). Synthesis and biological evaluation of - 18 - F-labelled deuterated tropane derivatives as dopamine transporter probes. Arabian Journal of Chemistry. Available at: [Link]

-

Multiple Authors (2024). Reaction with deuterium-labelled benzyl alcohol. ResearchGate. Available at: [Link]

-

P. G. Strange, J. Staunton, H. R. Battersby, A. R. Battersby (1972). Studies of enzyme-mediated reactions. Part I. Syntheses of deuterium- or tritium-labelled (3S)- and (3R)-phenylalanines: stereochemical course of the elimination catalysed by L-phenylalanine ammonia-lyase. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Multiple Authors (2021). Mechanistic studies. (A) Deuterium-labeling study. (B) Radical trapping... ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Kinetic Isotope Effects Involving Deuterated Benzylamine Nucleophiles -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. [논문]Kinetic Isotope Effects Involving Deuterated Benzylamine Nucleophiles [scienceon.kisti.re.kr]

- 8. texilajournal.com [texilajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of Benzyl-d7-amine in Metabolic Studies

Abstract

This technical guide provides an in-depth exploration of Benzyl-d7-amine's mechanism of action and application in modern metabolic and pharmacokinetic studies. Deuterated compounds, such as this compound, serve a dual purpose that is critical for drug development and bioanalysis. Primarily, it functions as a "gold standard" stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where its mechanism is to correct for variability in sample preparation and analysis.[1][2] Concurrently, it acts as a mechanistic tracer, leveraging its isotopic signature to elucidate metabolic pathways and identify novel metabolites.[3] This guide will dissect the underlying physicochemical principles, including the deuterium kinetic isotope effect (KIE), and provide field-proven experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Deuteration in Drug Metabolism

The utility of this compound in metabolic studies is rooted in the fundamental physicochemical differences between hydrogen and its stable, non-radioactive isotope, deuterium.[4] Understanding these differences is crucial to appreciating its mechanism of action as both an analytical tool and a modulator of metabolic pathways.

The Carbon-Deuterium Bond: A Stronger Alternative

Deuterium contains both a proton and a neutron, making it twice as heavy as protium (the common isotope of hydrogen). This increased mass leads to a lower vibrational frequency of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy and is stronger, requiring more energy to be broken.[4]

The Deuterium Kinetic Isotope Effect (KIE)

The increased strength of the C-D bond gives rise to the deuterium kinetic isotope effect (KIE). This phenomenon is observed when the cleavage of a C-H bond is the rate-limiting step in a chemical reaction.[5][6] By substituting hydrogen with deuterium at a metabolically vulnerable site, the rate of that metabolic reaction can be significantly slowed.[4] This effect is particularly pronounced in reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) family, which are major drivers of drug metabolism.[5][6] The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in the reaction.[6]

Impact on Pharmacokinetics

Strategically replacing hydrogen with deuterium in a drug molecule can profoundly alter its pharmacokinetic profile.[7][8][9] By slowing the rate of metabolic breakdown, deuteration can lead to:

-

Extended Drug Half-Life: A slower metabolism results in the drug remaining in the system for a longer period.[4]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[10]

-

Improved Safety Profile: It can minimize the formation of potentially toxic metabolites.[4][8]

-

Increased Drug Exposure: Slower clearance can lead to higher overall exposure to the active pharmaceutical ingredient.

The first deuterated drug approved by the FDA, Austedo® (deutetrabenazine), exemplifies these benefits in a clinical setting.[8]

Part 2: this compound as an Internal Standard for Quantitative Bioanalysis

In quantitative bioanalysis, particularly using LC-MS/MS, the primary role of this compound is to serve as an ideal internal standard (IS) for its non-labeled analog, benzylamine.

The "Ideal" Internal Standard: A SIL-IS

An internal standard is a compound added at a constant concentration to all samples, calibrators, and quality controls (QCs) in an analytical run.[1] Its purpose is to compensate for variations that can occur during the analytical process.[11] A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard because it is chemically identical to the analyte.[1][11] This ensures it behaves virtually identically during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer due to its different mass.[12][13]

Mechanism of Action: High-Fidelity Correction

The core mechanism of this compound as an IS is its ability to perfectly mimic the analyte (benzylamine) throughout the analytical workflow, thereby correcting for potential errors.[14]

-

Sample Extraction: Any loss of analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the this compound IS.[14]

-

Chromatographic Co-elution: The SIL-IS and the analyte have nearly identical physicochemical properties, causing them to elute from the LC column at the same time.[2]

-

Matrix Effects: When co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer's source, the IS experiences the exact same effect.[2][13][14]

By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to highly accurate and precise quantification.[1]

Experimental Protocol: Quantification of Benzylamine in Human Plasma

This protocol provides a validated, step-by-step methodology for the accurate quantification of benzylamine in a biological matrix.

1. Reagent and Solution Preparation:

-

Analytes: Benzylamine and this compound (IS).[15]

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of benzylamine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the benzylamine stock to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

Precipitation Solvent: Acetonitrile with 0.1% formic acid.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

-

Add 10 µL of the this compound working solution (100 ng/mL) to every well except for the blank matrix.

-

Vortex the plate for 30 seconds to ensure thorough mixing.[1]

-

Add 200 µL of cold precipitation solvent to each well.

-

Seal the plate and vortex for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[16]

-

MRM Transitions:

-

Benzylamine: e.g., Q1: 108.1 -> Q3: 91.1

-

This compound: e.g., Q1: 115.1 -> Q3: 98.1 (Note: The exact transitions must be optimized experimentally). The fragmentation often involves the loss of ammonia followed by rearrangement to a tropylium ion.[16]

-

Data Analysis and Interpretation

The concentration of benzylamine in unknown samples is determined by calculating the peak area ratio and plotting it against a calibration curve generated from standards with known concentrations.

Table 1: Example Calibration and QC Data

| Sample Type | Nominal Conc. (ng/mL) | Benzylamine Area | This compound Area | Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |

| Standard 1 | 1.0 | 5,102 | 1,015,340 | 0.0050 | 1.05 | 105.0 |

| Standard 2 | 5.0 | 25,880 | 1,021,500 | 0.0253 | 4.98 | 99.6 |

| Standard 3 | 50.0 | 261,500 | 1,033,600 | 0.2530 | 50.8 | 101.6 |

| Standard 4 | 500.0 | 2,754,000 | 1,050,800 | 2.6209 | 495.5 | 99.1 |

| Low QC | 3.0 | 15,450 | 1,025,700 | 0.0151 | 2.95 | 98.3 |

| High QC | 750.0 | 4,210,500 | 1,048,900 | 4.0142 | 761.2 | 101.5 |

Part 3: this compound as a Mechanistic Tracer for Metabolite Identification

Beyond quantification, the stable isotope label of this compound makes it an invaluable tool for tracing the metabolic fate of benzylamine-containing structures.

Mechanism of Action: Following the Isotopic Signature

When a biological system is dosed with this compound, any metabolites formed from it will retain some or all of the seven deuterium atoms.[3] This results in metabolites that have a distinct mass signature compared to their endogenous, non-labeled counterparts. A full scan or precursor ion scan on a high-resolution mass spectrometer can easily detect these deuterated molecules against the complex background of the biological matrix. The mass difference serves as a definitive "flag" indicating that a detected molecule is a metabolite of the administered compound.[3]

Application in Metabolite Profiling

A typical "met-ID" study involves incubating this compound with a metabolically active system, such as liver microsomes or hepatocytes, and analyzing the resulting mixture.[17] The goal is to identify all significant metabolites. The mass spectrometer is programmed to look for pairs of peaks separated by a specific mass difference corresponding to the isotopic label.

Interpreting Mass Spectra for Metabolite Identification

The key to this mechanism is the interpretation of the mass spectra. The analyst looks for:

-

Parent Mass Shift: A metabolite containing all deuterium atoms will have a mass exactly 7 Da higher than its non-labeled version.

-

Fragment Mass Shifts: If a known fragmentation pathway of benzylamine involves the loss of a part of the molecule, the corresponding fragment ion from this compound will also show a mass shift, helping to pinpoint the location of the metabolic modification.

-

Partial Label Loss: If a metabolic reaction occurs at one of the deuterated positions (e.g., hydroxylation at the benzyl C-D2 position), a deuterium atom may be lost and replaced with a hydrogen. This results in a predictable change in the mass shift (e.g., from +7 to +6), which provides precise information about the site of metabolism.

This approach provides a clear and unambiguous method for mapping metabolic pathways, a task that is significantly more challenging without the use of an isotopic label.[3]

Conclusion

This compound is a powerful and versatile tool in the field of metabolic research. Its mechanism of action is twofold, serving distinct but complementary roles. As a stable isotope-labeled internal standard, its mechanism is to physically mimic its non-labeled counterpart through the entire bioanalytical process, thereby providing a robust basis for correction that ensures the highest levels of accuracy and precision in quantification. As a metabolic tracer, its deuterated structure provides a unique and unambiguous mass signature, allowing researchers to track its journey through complex biological systems and confidently identify its metabolic products. The intelligent application of this compound, grounded in the principles of analytical chemistry and the kinetic isotope effect, is indispensable for modern drug discovery and development.

References

- Penchala, S. C., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). SCRIBD.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). ACOLCD.

- Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2012). Semantic Scholar.

- Deuterated Standards for LC-MS Analysis. (2025).

- Deuterated Compounds. (2025). Simson Pharma Limited.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025).

- The Role of Deuterated Compounds in Pharmaceutical Research: Application Notes and Protocols. (n.d.). Benchchem.

- Buy this compound. (2024). BOC Sciences.

- Ricoux, R., et al. (2002). Fragmentation mechanisms of protonated benzylamines.

- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services.

- MASS SPECTROMETRY: FRAGMENTATION P

- Gorrod, J. W., & Sprake, J. M. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions.

- Ji, A., et al. (2014). Use of Internal Standards in LC-MS Bioanalysis.

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone.

- This compound. (n.d.). LGC Standards.

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 167750-79-0 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 15. This compound | CAS 167750-79-0 | LGC Standards [lgcstandards.com]

- 16. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for Benzyl-d7-amine

An In-Depth Technical Guide to the Safe Handling of Benzyl-d7-amine for Research and Development

Introduction and Scientific Context

This compound (CAS No: 167750-79-0), a deuterated isotopologue of benzylamine, is a critical tool for researchers and scientists in the field of drug development and metabolic studies.[1][2] Its molecular formula is C₆D₅CD₂NH₂, and it is typically supplied as a colorless to yellow liquid.[3] The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1][4]

This structural modification is the basis of the Kinetic Isotope Effect (KIE) , a phenomenon that can significantly slow down metabolic processes involving the cleavage of these bonds.[4] Consequently, this compound and other deuterated compounds are invaluable for:

-

Metabolic Pathway Tracing: Elucidating the metabolic fate of amine-containing compounds in biological systems.[1]

-

Pharmacokinetic Modulation: Serving as a building block in the synthesis of deuterated drug candidates, potentially leading to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolite formation.[1][5]

-

Mechanistic Studies: Acting as a tracer or standard in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

While the toxicological profile is primarily driven by the parent benzylamine moiety, the unique physicochemical properties and high value of this isotopically labeled compound demand rigorous and specific handling precautions to ensure both personnel safety and experimental integrity.[4] This guide provides a comprehensive framework for its safe use in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance requiring careful risk assessment prior to any handling.[6] The primary hazards are associated with its corrosive nature and acute toxicity. The Globally Harmonized System (GHS) classification, as detailed in supplier Safety Data Sheets (SDS), provides a clear summary of the risks.[7]

Physical and Chemical Properties

Understanding the compound's physical properties is foundational to its safe handling. Data is often based on the non-deuterated analog, Benzylamine, which serves as a reliable proxy.

| Property | Value | Source |

| CAS Number | 167750-79-0 | [3][8] |

| Molecular Formula | C₇H₂D₇N | [9] |

| Molecular Weight | ~114.2 g/mol | [5][9] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Boiling Point | ~184 - 185 °C @ 760 mmHg | [9] |

| Flash Point | ~60 - 72 °C (Combustible Liquid) | [9][10] |

| Density | ~0.98 - 1.0 g/cm³ | [9] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[7] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[6][7] |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

| Hazardous to the Aquatic Environment | Category 3 | H402: Harmful to aquatic life. |

| Signal Word | - | Danger |

Causality of Hazards:

-

Corrosivity: As an amine, this compound is alkaline and can cause severe chemical burns upon contact with skin, eyes, and mucous membranes.[6][11] Ingestion is particularly dangerous, with a high risk of perforation of the esophagus and stomach.[6]

-

Toxicity: The compound can be absorbed through the skin, and systemic effects may occur following exposure.[6] Inhalation of vapors can irritate and damage the respiratory tract.[6]

-

Isotopic Integrity: A critical, non-safety hazard is the risk of isotopic dilution. The amine and benzylic protons are susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture, which can compromise the isotopic purity of the material and the validity of experimental results.[4]

Engineering Controls & Personal Protective Equipment (PPE)

A hierarchical approach to risk mitigation is essential, prioritizing engineering controls over personal protective equipment.

Caption: Diagram 1: Hierarchy of Controls for Handling this compound.

Primary Barrier: Engineering Controls

-

Chemical Fume Hood: All handling of open containers of this compound must be conducted in a certified chemical fume hood.[10] This is critical to prevent inhalation of corrosive vapors and to contain any potential spills.[12]

-

Inert Atmosphere: To maintain isotopic purity, manipulations should be performed under an inert atmosphere (e.g., dry nitrogen or argon), particularly when the compound will be stored or used over an extended period.[4] This minimizes H/D exchange with ambient moisture.

-

Ventilation: The laboratory must be well-ventilated to dissipate any fugitive emissions.[10]

Secondary Barrier: Administrative Controls

-

Designated Areas: Establish a designated area within the lab specifically for working with corrosive and toxic materials like this compound.[13]

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.[13]

-

Access Restriction: Limit access to storage and handling areas to trained and authorized personnel only.

Final Barrier: Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for immediate protection.

-

Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes.[10][11][14]

-

Skin Protection:

-

Footwear: Closed-toe shoes must be worn at all times in the laboratory.[15]

-

Respiratory Protection: In the rare event of ventilation failure or a large spill, a NIOSH-approved respirator with cartridges appropriate for organic ammonia derivatives (Type K, Green) should be used by trained emergency responders.[10]

Protocols for Safe Handling and Storage

General Handling Protocol

-

Pre-Use Inspection: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[12]

-

Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves) before handling the primary container.

-

Inert Atmosphere Transfer: If isotopic purity is critical, use a Schlenk line or glove box to transfer the liquid under an inert atmosphere.

-

Aliquotting: Use clean, dry glassware and tools (e.g., syringes, pipettes) to transfer the required amount. Perform all transfers over a secondary containment tray to catch any drips or spills.[13]

-

Container Sealing: After use, tightly seal the container, preferably with a cap lined with inert material.

-

Clean-Up: Decontaminate any surfaces that may have come into contact with the chemical.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[7][12]

Storage Protocol

Proper storage is paramount for both safety and maintaining the compound's integrity.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4][10] The storage area should be locked.[10]

-

Container: Keep in the original, tightly closed container.[10]

-

Inert Atmosphere: For long-term storage, consider storing in a desiccator or under an inert atmosphere to prevent degradation and isotopic dilution.[4]

-

Segregation: It is essential to segregate this compound from incompatible substances.

| Incompatible Material | Rationale for Segregation |

| Strong Oxidizing Agents | Can lead to violent reactions. |

| Acids | Vigorous and exothermic neutralization reaction. |

| Sources of Ignition | The compound is a combustible liquid and vapors may form explosive mixtures with air upon heating.[10] |

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Caption: Diagram 2: Step-by-step workflow for responding to a this compound spill.

Spill and Leak Containment

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Control Ignition Sources: Remove all sources of ignition.[10]

-

Containment: Wearing appropriate PPE, contain the spill using an inert, absorbent material (e.g., sand, diatomaceous earth, or a commercial neutralizing absorbent).[10][11] Do not use combustible materials like sawdust.[6]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the institutional Environmental Health and Safety (EHS) department.

Fire Response

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6][14] A water spray can be used to cool containers but a direct water jet should be avoided.[6][11]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

-

Hazards: The compound is combustible. Vapors are heavier than air and can travel to an ignition source. Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]

First-Aid Measures

First aiders must protect themselves before assisting a victim. Show the Safety Data Sheet to the attending medical personnel.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with large amounts of water, using a safety shower if available, for at least 15 minutes.[6] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air.[14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: DO NOT INDUCE VOMITING due to the severe risk of gastrointestinal perforation.[14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]

Waste Disposal

All waste containing this compound, including contaminated absorbents, empty containers, and rinsate, must be treated as hazardous chemical waste.[4]

-

Segregation: Keep deuterated and non-deuterated waste streams separate if required by institutional protocols. Segregate from incompatible waste streams (e.g., acids).

-

Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Disposal: All disposal must be conducted in strict accordance with institutional, local, and national regulations.[4][10] Contact your institution's EHS department for specific procedures.[4]

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

References

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- This compound. CymitQuimica.

- SAFETY DATA SHEET - this compound. LGC Standards.

- This compound HCl - Safety D

- SAFETY DATA SHEET - Benzylamine. Fisher Scientific.

- This compound | CAS 167750-79-0. LGC Standards.

- This compound Formula | 167750-79-0. ECHEMI.

- SAFETY D

- Buy this compound | 167750-79-0. Synthose.

- Cas 167750-79-0, this compound. LookChem.

- Benzylamine - Safety D

- Safety D

- Labor

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- Guidelines for Working with Particularly Hazardous Substances. Cornell University EHS.

- CAS 167750-79-0 this compound. Isotope Science / Alfa Chemistry.

Sources

- 1. Buy this compound | 167750-79-0 [smolecule.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cas 167750-79-0,this compound | lookchem [lookchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. This compound | CAS 167750-79-0 | LGC Standards [lgcstandards.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. safety.duke.edu [safety.duke.edu]

A Technical Guide to the Procurement and Quality Verification of High-Purity Benzyl-d7-amine for Pharmaceutical Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity Benzyl-d7-amine. It details the critical considerations for sourcing this essential internal standard, robust methodologies for its quality verification, and its application in regulated bioanalysis. The protocols and insights presented herein are designed to ensure the scientific integrity and reliability of analytical data in pharmacokinetic and metabolic studies.

The Critical Role of High-Purity this compound in Modern Drug Development

This compound (C₆D₅CD₂NH₂), a deuterated isotopologue of benzylamine, is an indispensable tool in pharmaceutical research, primarily serving as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its structural identity to the corresponding analyte, benzylamine or its derivatives, ensures that it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior is fundamental to the principle of isotope dilution mass spectrometry, which allows for the correction of analytical variability during sample preparation and analysis, thereby ensuring accurate and precise quantification of the target analyte.

The efficacy of this compound as an internal standard is contingent upon its isotopic and chemical purity. High isotopic enrichment (typically ≥98 atom % D) is crucial to prevent signal overlap with the analyte, while high chemical purity (generally >98%) ensures that impurities do not interfere with the quantification of the analyte or the internal standard itself. Consequently, the rigorous selection and verification of commercial sources for high-purity this compound are paramount for the integrity of bioanalytical data submitted for regulatory approval.

Commercial Suppliers of High-Purity this compound: A Comparative Overview

Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds. When selecting a supplier, it is imperative to scrutinize the accompanying Certificate of Analysis (CoA) for detailed information on purity and characterization. The following table provides a comparative summary of prominent commercial suppliers of this compound.

| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Available Pack Sizes | Documentation Provided |

| LGC Standards | 99 atom % D | min 98% | 0.1 g, 0.25 g | Certificate of Analysis, Safety Data Sheet |

| CymitQuimica (distributor for Cluzeau) | 99 atom % D | Not explicitly stated, implied high | 100 mg, 250 mg | Product information sheet, ISO 9001/14001 certified |